Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate
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Overview
Description
“Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate” is a chemical compound with the CAS Number: 338956-35-7 . It has a molecular weight of 312.39 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name of the compound is "methyl (2E)-3- [4,6-dimethyl-3- (1H-pyrrol-1-yl)thieno [2,3-b]pyridin-2-yl]-2-propenoate" . The Inchi Code is "1S/C17H16N2O2S/c1-11-10-12 (2)18-17-15 (11)16 (19-8-4-5-9-19)13 (22-17)6-7-14 (20)21-3/h4-10H,1-3H3/b7-6+" .Physical and Chemical Properties Analysis
The compound is in solid form .Scientific Research Applications
Synthetic Methods and Transformations
Research has developed synthetic pathways and transformations for derivatives of the mentioned compound. For instance, reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines have afforded a number of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, highlighting the role of substituents in the reaction outcomes. Moreover, the Curtius rearrangement of 2-acylazido derivatives yields novel heterocyclic compounds, indicating the compound's utility in synthesizing complex heterocycles (Kaigorodova et al., 2004).
Novel Heterocyclic Compounds Synthesis
The compound serves as a precursor in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. This synthesis pathway emphasizes the compound's versatility in creating fused pyrazine derivatives (El-Kashef et al., 2000).
Application in Dye Synthesis
It has also been utilized in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives for use as disperse dyes. These dyes, applied to polyester fibers, exhibit specific spectral characteristics and fastness properties, suggesting the compound's potential in materials science (Ho, 2005).
Cyclizations and Biological Activity Studies
Furthermore, the synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been explored, leading to heterocyclization products with potential biological activities. This indicates the compound's relevance in pharmaceutical chemistry (Chigorina et al., 2019).
Photophysical Properties for Antitumor Applications
Photophysical properties of related derivatives have been studied in different solvents and nanoliposomes, revealing solvatochromic behavior and potential for antitumor applications. These studies demonstrate the compound's application in developing drug delivery systems (Carvalho et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-10-12(2)18-17-15(11)16(19-8-4-5-9-19)13(22-17)6-7-14(20)21-3/h4-10H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIALHTRMSVMEMZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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